(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
The compound “(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanol” is a complex organic molecule that contains a tetrahydro-2H-thiopyran ring and a 1,2,3-triazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydro-2H-thiopyran ring, which is a six-membered ring containing one sulfur atom, and a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the sulfur atom in the tetrahydro-2H-thiopyran ring and the nitrogen atoms in the 1,2,3-triazole ring . These atoms are capable of participating in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfur and nitrogen atoms could impact its polarity and solubility .Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential to combat microbial infections. Research indicates that derivatives of tetrahydro-2H-thiopyran-4-yl exhibit strong activity against Candida spp. , which are common yeast pathogens. These compounds have shown minimum inhibitory concentrations (MIC) values ranging from 1.95 to 15.62 mg/ml , indicating their effectiveness in inhibiting the growth of these pathogens .
Anticonvulsant Properties
Some derivatives of this compound have demonstrated significant anticonvulsant activity. In particular, they have been effective in models like the pentylenetetrazole model, which is used to induce seizures in laboratory settings. This suggests potential applications in the development of new treatments for epilepsy and other seizure-related disorders .
Quantum Chemical Calculations
Researchers have performed quantum chemical calculations to understand the interaction and binding energies of this compound’s derivatives with other molecules. This is crucial for designing drugs with optimal binding characteristics to their target sites, thereby increasing the specificity and potency of pharmaceuticals .
Pharmacodynamics Studies
The compound’s derivatives can be used in pharmacodynamics studies to assess their effects on biological systems. For instance, their impact on motor skills can be evaluated using tests like the rotarod test, which is important for determining the safety profile of potential new drugs .
Future Directions
properties
IUPAC Name |
[1-(thian-4-yl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c12-6-7-5-11(10-9-7)8-1-3-13-4-2-8/h5,8,12H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCTXHISIROECS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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